molecular formula C21H17N3O3S B2411524 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-64-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B2411524
CAS RN: 852133-64-3
M. Wt: 391.45
InChI Key: JXUCHAKTXGLSLB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxin ring, an imidazole ring, and a thiazole ring. These groups are common in many biologically active compounds and can contribute to a variety of chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzodioxin ring is a type of oxygen-containing heterocycle, while the imidazole and thiazole rings are types of nitrogen- and sulfur-containing heterocycles, respectively .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich heterocycles. These could potentially undergo reactions with electrophiles. The amide linkage might also be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Antitumor Activity

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide and its derivatives demonstrate significant potential in antitumor activity. A study by Ostapiuk, Frolov, and Matiychuk (2017) synthesized a series of thiazole derivatives, including N-[5-(3-hlorobenzyl)-1,3-thiazol-2- yl]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide and N-(5-benzyl-1,3-thiazol-2-yl-6-methyl-4,5,6,7-tetrahydro-benzothiophen-3-carboxamide, showing high ability to inhibit in vitro growth of human tumor cells. This suggests their promise as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Antifungal Activity

  • The compound and its related derivatives have shown noteworthy antifungal properties. Çapan, Ulusoy, Ergenç, and Kiraz (1999) synthesized derivatives from 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide and evaluated them for antifungal activity against dermatophyte strains, finding several compounds to be as effective as ketoconazole, a standard antifungal agent (Çapan, Ulusoy, Ergenç, & Kiraz, 1999).

Antibacterial Agents

  • Novel analogs of this compound were designed and synthesized, displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, as reported by Palkar et al. (2017). These compounds exhibited antibacterial activity at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017).

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical and chemical properties. If it shows promising biological activity, it could also be studied as a potential pharmaceutical .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-13-19(20(25)22-15-7-8-17-18(11-15)27-10-9-26-17)28-21-23-16(12-24(13)21)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUCHAKTXGLSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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